N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide
Description
N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide is a heterocyclic compound featuring a fused benzothiolo[2,3-d]pyrimidine core. Key structural elements include:
- Benzothiolo[2,3-d]pyrimidine: A sulfur-containing fused bicyclic system with two ketone groups at positions 2 and 4.
- N-(2,5-dichlorophenyl) substituent: A para- and meta-chlorinated aromatic ring attached via an acetamide linkage.
- 3-phenyl group: An aromatic substituent on the pyrimidine ring.
Its structural complexity suggests possible interactions with biological targets through hydrogen bonding (via dioxo groups) and hydrophobic interactions (via chlorinated phenyl rings) .
Properties
Molecular Formula |
C24H19Cl2N3O3S |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C24H19Cl2N3O3S/c25-14-10-11-17(26)18(12-14)27-20(30)13-28-23-21(16-8-4-5-9-19(16)33-23)22(31)29(24(28)32)15-6-2-1-3-7-15/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,27,30) |
InChI Key |
PVTTUSWYGOFUDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC=CC=C4)CC(=O)NC5=C(C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₉Cl₂N₃O₂S
- Molecular Weight : 335.20 g/mol
- LogP : 4.94830 (indicating lipophilicity)
The structure consists of a dichlorophenyl moiety linked to a tetrahydrobenzothiolo-pyrimidine scaffold with a keto group at the 2-position of the acetamide.
Synthesis
The synthesis of N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-1-yl)acetamide typically involves the condensation of appropriate precursors under reflux conditions. For example:
- Reagents : 3,5-cyclohexanedione, 3,5-dichlorobenzaldehyde, malononitrile.
- Catalyst : 4-(dimethylamino)pyridine (DMAP).
- Solvent : Ethanol.
The reaction is monitored until the desired product precipitates out and is purified through washing and drying processes.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of related compounds within the same structural family. For instance:
- Compounds with similar scaffolds demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 16 µg/mL .
Anticancer Properties
Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines:
- A study highlighted that certain thiazole derivatives showed promising activity against breast cancer cell lines with IC50 values in low micromolar ranges .
The mechanisms through which N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-1-yl)acetamide exerts its biological effects are hypothesized to involve:
- Inhibition of DNA Synthesis : By interfering with nucleotide synthesis pathways.
- Disruption of Cell Membrane Integrity : Leading to increased permeability and eventual cell lysis.
- Induction of Apoptosis : Through activation of caspases and other apoptotic pathways.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-1-yl)acetamide exhibits significant anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines. Notably:
- Mechanism of Action : The compound appears to disrupt microtubule dynamics by binding to the colchicine site on tubulin. This interaction leads to apoptosis in cancer cells by inhibiting normal cell division processes .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory potential:
- Acetylcholinesterase Inhibition : It has been reported to inhibit acetylcholinesterase (AChE), which is relevant for treating neurological disorders. This suggests broader therapeutic applications beyond oncology .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of this compound. The findings indicated that structural modifications enhanced cytotoxicity against human breast cancer cells (MCF-7), suggesting that the structure-activity relationship could inform future drug design efforts .
Study 2: Mechanistic Insights
Molecular docking studies were conducted to elucidate the binding interactions of the compound with tubulin. These studies revealed effective binding to tubulin's colchicine site, leading to disruption of microtubule polymerization and subsequent apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The target compound is compared to three analogs from literature (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle: The target’s benzothiolo[2,3-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine () and benzothieno[2,3-d]pyrimidine () in the position of sulfur and ring fusion. These variations influence electronic properties and steric hindrance. The dihydropyrimidinone core in lacks fused aromaticity, reducing planarity compared to the target compound .
Substituent Effects :
- Halogenation : The target’s 2,5-dichlorophenyl group contrasts with 2,3-dichlorophenyl () and 2,3-dimethylphenyl (). Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets, while methyl groups increase steric bulk.
- Linker Groups : The acetamide linkage in the target and compounds is critical for structural flexibility. ’s benzylidene group introduces rigidity .
Functional Groups: Dioxo Groups: Present in the target and compounds, these facilitate hydrogen bonding with biological targets. Thioether vs.
Pharmacological and Industrial Relevance
- Biological Activity: While direct data for the target compound is unavailable, structurally related pyrimidine derivatives exhibit diverse activities.
- Drug Design: The benzothiolo[2,3-d]pyrimidine core’s fused aromatic system may improve DNA intercalation or enzyme inhibition compared to non-fused analogs.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : A multi-step synthesis approach is typically employed. For analogs, reactions involving chloroacetanilide intermediates with anhydrous K₂CO₃ in dry acetone under reflux (3–5 hours) have achieved yields of 68–74% . Purification via recrystallization (e.g., using ethanol or acetonitrile) and monitoring by TLC (silica gel, chloroform:methanol 9:1) ensures purity. Adjusting stoichiometry of dichlorophenyl precursors and optimizing reaction time/temperature can mitigate side-product formation.
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodology :
- 1H NMR (DMSO-d₆, 300 MHz): Assign protons using δ values (e.g., NHCO at ~10.10 ppm, aromatic protons at 7.28–7.82 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 344.21 for analogs) .
- Elemental Analysis : Validate C, H, N, S content with <0.3% deviation from theoretical values .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology : Single-crystal X-ray diffraction (SHELXL/SHELXTL software) is used to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, C–C bond lengths in similar structures average 1.504 Å, with hydrogen bonds (e.g., N–H···O) stabilizing crystal packing . Disorder in residues can be addressed using restraints and anisotropic displacement parameters .
Advanced Research Questions
Q. What strategies address discrepancies between computational and experimental data in SAR studies?
- Methodology :
- Docking Studies : Use AutoDock Vina with optimized force fields (e.g., AMBER) to predict binding affinities. Compare with experimental IC₅₀ values from enzyme assays (e.g., kinase inhibition).
- Free Energy Perturbation (FEP) : Quantify energy differences between analogs to reconcile activity trends .
- Crystallographic Validation : Overlay predicted and experimental structures (e.g., RMSD <1.5 Å) to refine computational models .
Q. How can hydrogen-bonding patterns inform the design of derivatives with enhanced bioactivity?
- Methodology : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings). For example, N–H···O bonds in the benzothienopyrimidine core stabilize π-π stacking, which can be enhanced by substituting electron-withdrawing groups (e.g., –NO₂) on the phenyl ring .
Q. What experimental and computational approaches validate the compound’s mechanism of action in enzymatic assays?
- Methodology :
- Kinetic Studies : Measure kᵢₙₕᵢ and Kₘ using Lineweaver-Burk plots under varied substrate concentrations.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS, 100 ns trajectories) to identify critical binding residues .
- Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of binding to assess entropy-driven vs. enthalpy-driven interactions.
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
- Methodology :
- Hansen Solubility Parameters : Calculate δD, δP, δH to predict solubility in polar aprotic solvents (e.g., DMSO > DMF > acetonitrile).
- High-Throughput Screening : Use 96-well plates with varying solvent ratios (e.g., water:ethanol gradients) to empirically determine solubility limits .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
